Solvolysis Rate: Chlorocycloheptane vs. Chlorocyclohexane and Chlorocyclopentane
The rate of solvolysis for 1-chloro-1-methylcycloheptane is significantly faster than that of its six-membered ring analog, 1-chloro-1-methylcyclohexane. In 80% aqueous ethanol at 25°C, the rate constant for the seven-membered ring compound is 1.32 hr⁻¹, while the six-membered ring analog proceeds at only 0.0106 hr⁻¹ [1]. This represents a 125-fold rate enhancement for the cycloheptane derivative. The five-membered ring analog, 1-chloro-1-methylcyclopentane, has a rate of 1.15 hr⁻¹, demonstrating that the seven-membered ring is slightly more reactive than the five-membered ring in this SN1-type solvolysis [1]. This non-linear relationship between ring size and reactivity is attributed to the specific internal strain (I-strain) of each ring system and is a critical differentiator for reaction design.
| Evidence Dimension | First-order rate constant for solvolysis in 80% aqueous ethanol at 25°C |
|---|---|
| Target Compound Data | 1.32 hr⁻¹ (for 1-chloro-1-methylcycloheptane) |
| Comparator Or Baseline | 1-chloro-1-methylcyclohexane: 0.0106 hr⁻¹; 1-chloro-1-methylcyclopentane: 1.15 hr⁻¹ |
| Quantified Difference | 125-fold increase vs. cyclohexane; 1.15-fold increase vs. cyclopentane |
| Conditions | 80% aqueous ethanol, 25°C |
Why This Matters
This 125-fold difference in solvolysis rate is a critical parameter for selecting the appropriate intermediate when a reaction requires a specific kinetic profile, directly impacting yield, reaction time, and process optimization.
- [1] Brown, H. C., & Borkowski, M. (1952). The Effect of Ring Size on the Rate of Solvolysis of the 1-Chloro-1-methylcycloalkanes. Journal of the American Chemical Society, 74(7), 1894-1902. View Source
